Superior Synthesis Yield: Direct Comparison of Preparation Method Efficiency
The patented preparation method for Cetirizine Impurity C dihydrochloride achieves a significantly higher total yield compared to prior art methods. This patent describes a streamlined synthesis route that reduces the number of reaction steps, resulting in a total yield of more than 70% [1]. The invention directly contrasts with existing methods, which involve additional reaction steps (e.g., using piperazine followed by 2-chloroethanol) that are not only more time-consuming and energy-intensive but also result in lower yields [1]. This higher yield translates to a more cost-effective and efficient production of the impurity standard.
| Evidence Dimension | Synthesis Yield (Total Yield) |
|---|---|
| Target Compound Data | >70% |
| Comparator Or Baseline | Prior art methods (unspecified but described as having lower yields) |
| Quantified Difference | Qualitatively superior; prior art methods are stated to have 'reduced yield' compared to the patented method [1]. |
| Conditions | Synthesis using 1-chloro-2-(chlorophenylmethyl)benzene and hydroxyethylpiperazine as key starting materials [1]. |
Why This Matters
This higher yield reduces production costs and ensures a more reliable and sustainable supply chain for critical reference standards, directly impacting procurement economics and long-term availability.
- [1] CN113861131B - Preparation method of cetirizine impurity C. (2021). View Source
